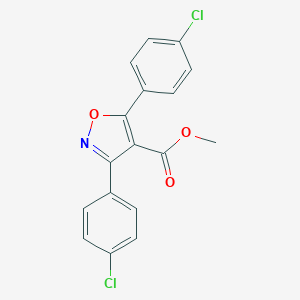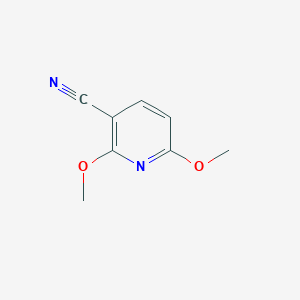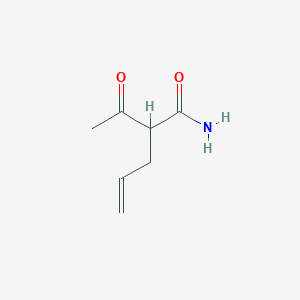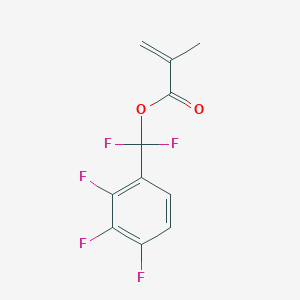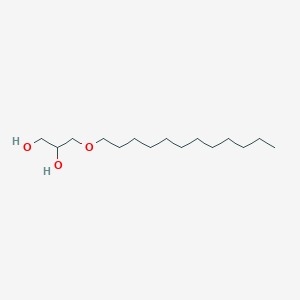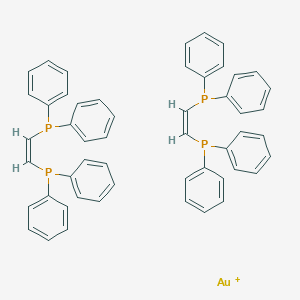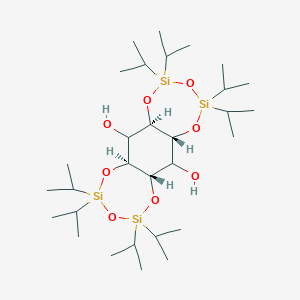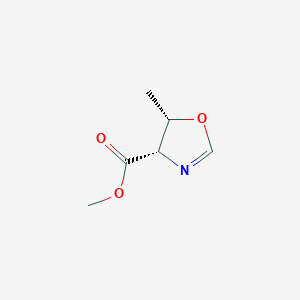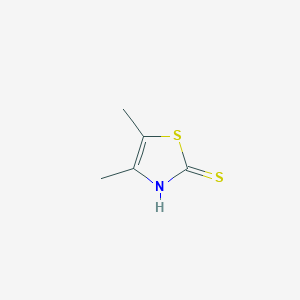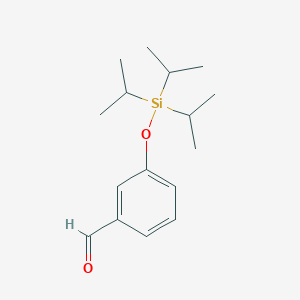
1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CPDT and is a cyclic thioether that contains a cyclopentane ring and a dithiolane ring. CPDT has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
The mechanism of action of CPDT is not fully understood, but it is believed to act as a redox mediator in enzymatic reactions. CPDT can undergo reversible oxidation and reduction reactions, which can facilitate electron transfer in enzymatic reactions.
生化和生理效应
CPDT has been shown to have antioxidant properties and can scavenge free radicals in vitro. In addition, CPDT has been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood. CPDT has also been studied for its potential as a neuroprotective agent and has been shown to protect neurons from oxidative stress in vitro.
实验室实验的优点和局限性
CPDT has several advantages for lab experiments, including its stability under various conditions and its ability to undergo reversible redox reactions. However, CPDT can be difficult to synthesize in high yields and purity, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on CPDT, including its potential as a redox mediator in enzymatic reactions, its antioxidant and neuroprotective properties, and its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of CPDT and to optimize its synthesis and purification methods. In addition, CPDT can be used as a building block for the synthesis of novel materials with unique properties, and further research in this area can lead to the development of new materials for various applications.
合成方法
CPDT can be synthesized using different methods, including the reaction of cyclopentanone with 1,3-dithiol-2-one in the presence of a base catalyst. Another method involves the reaction of cyclopentanone with sodium sulfide and carbon disulfide in the presence of a base catalyst. The yield and purity of CPDT can be optimized by modifying the reaction conditions.
科学研究应用
CPDT has been studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry. In materials science, CPDT has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic chemistry, CPDT has been used as a chiral auxiliary in asymmetric synthesis reactions. In biochemistry, CPDT has been studied for its potential as a redox mediator in enzymatic reactions.
属性
CAS 编号 |
116886-15-8 |
|---|---|
产品名称 |
1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol |
分子式 |
C8H14OS2 |
分子量 |
190.3 g/mol |
IUPAC 名称 |
1-(1,3-dithiolan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H14OS2/c9-8(3-1-2-4-8)7-10-5-6-11-7/h7,9H,1-6H2 |
InChI 键 |
SPIRUMWGJCMOFX-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2SCCS2)O |
规范 SMILES |
C1CCC(C1)(C2SCCS2)O |
同义词 |
Cyclopentanol, 1-(1,3-dithiolan-2-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



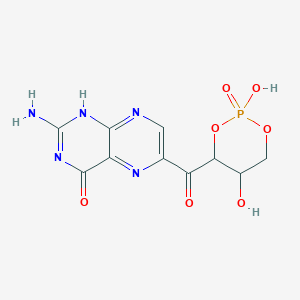
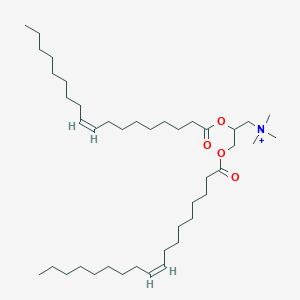
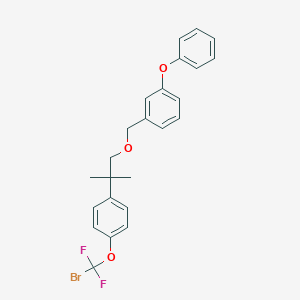
![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)
